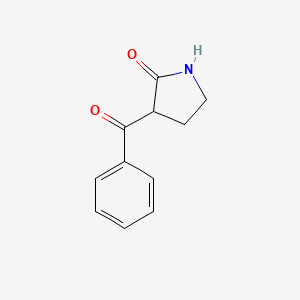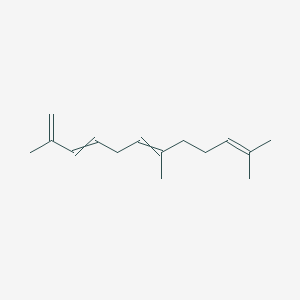
2,7,11-Trimethyldodeca-1,3,6,10-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7,11-Trimethyldodeca-1,3,6,10-tetraene, also known as α-farnesene, is a naturally occurring sesquiterpene. It is a hydrocarbon with the molecular formula C15H24 and is commonly found in the essential oils of various plants. This compound is known for its role in the aroma of apples and other fruits, contributing to their characteristic scent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,11-Trimethyldodeca-1,3,6,10-tetraene can be achieved through several methods. One common approach involves the use of isoprene units, which are polymerized to form the sesquiterpene structure. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the polymerization process .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants that naturally produce this compound. Steam distillation is a widely used method for extracting essential oils, followed by purification processes to isolate the desired compound .
化学反应分析
Types of Reactions
2,7,11-Trimethyldodeca-1,3,6,10-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the molecule to single bonds, resulting in saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
2,7,11-Trimethyldodeca-1,3,6,10-tetraene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its role in plant defense mechanisms and its interactions with insect pheromones.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用机制
The mechanism of action of 2,7,11-Trimethyldodeca-1,3,6,10-tetraene involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to olfactory receptors in the nasal cavity, triggering a sensory response that contributes to its characteristic aroma.
Pathways Involved: In plants, it is involved in signaling pathways that activate defense responses against herbivores and pathogens.
相似化合物的比较
2,7,11-Trimethyldodeca-1,3,6,10-tetraene can be compared with other similar sesquiterpenes:
α-Farnesene: This isomer has a similar structure but differs in the configuration of its double bonds.
β-Farnesene: Another isomer with a different arrangement of double bonds.
Nerolidol: A related sesquiterpene alcohol with similar biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and its distinct applications in various fields.
属性
CAS 编号 |
93517-88-5 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC 名称 |
2,7,11-trimethyldodeca-1,3,6,10-tetraene |
InChI |
InChI=1S/C15H24/c1-13(2)9-6-7-11-15(5)12-8-10-14(3)4/h6,9-11H,1,7-8,12H2,2-5H3 |
InChI 键 |
FNHNUOYRYVDDPW-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CCC=CC(=C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



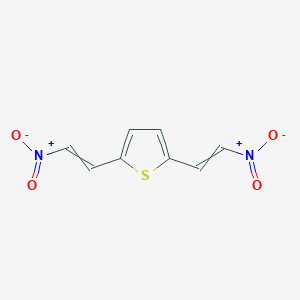
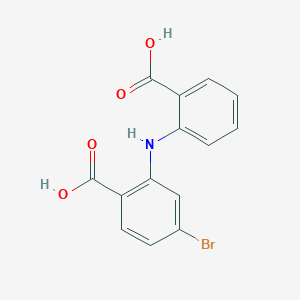
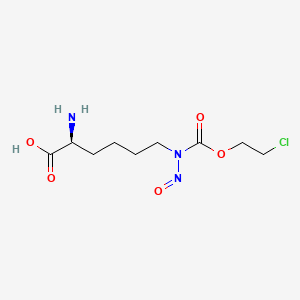
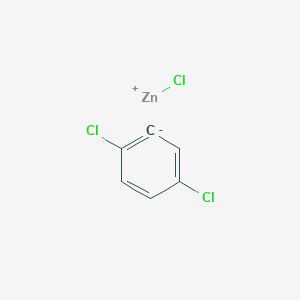
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)
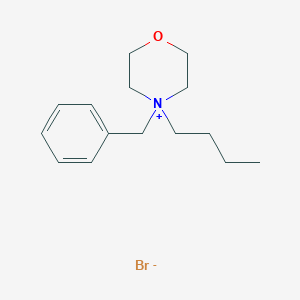
![4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid](/img/structure/B14354491.png)

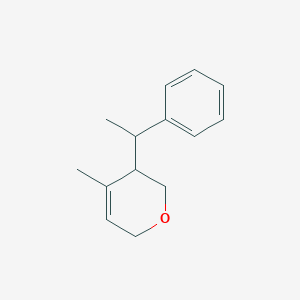
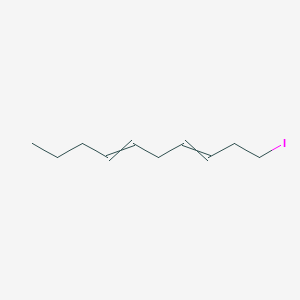
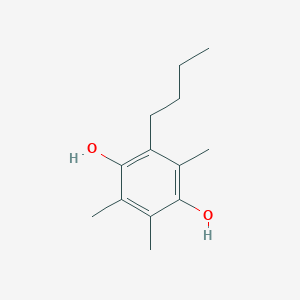
![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
